

# (Tetrahydrofuran-3-yl)methanol chemical structure and IUPAC name

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## Compound of Interest

Compound Name: (Tetrahydrofuran-3-yl)methanol

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## An In-depth Technical Guide to (Tetrahydrofuran-3-yl)methanol

This technical guide provides a comprehensive overview of (Tetrahydrofuran-3-yl)methanol, a key chemical intermediate in the pharmaceutical industry. The document details its chemical structure, IUPAC nomenclature, physicochemical properties, and synthesis protocols. It is intended for researchers, scientists, and professionals involved in drug discovery and development.

## Chemical Structure and Nomenclature

(Tetrahydrofuran-3-yl)methanol is a heterocyclic alcohol. Its structure consists of a saturated five-membered ether ring, tetrahydrofuran, substituted at the 3-position with a hydroxymethyl group.

Chemical Structure:

- IUPAC Name: (Tetrahydrofuran-3-yl)methanol
- Synonyms: Tetrahydro-3-furanylmethanol, Tetrahydro-3-furanmethanol, (Oxolan-3-yl)methanol[1]
- CAS Number: 15833-61-1[2]

## Physicochemical Properties

The quantitative data for **(Tetrahydrofuran-3-yl)methanol** are summarized in the table below. These properties are crucial for its handling, application in synthesis, and for analytical characterization.

Property	Value	Unit	Source
Molecular Formula	C <sub>5</sub> H <sub>10</sub> O <sub>2</sub>	[2]	
Molecular Weight	102.13	g/mol	
Boiling Point	448.21	K	Joback Method
Boiling Point	349.70 (at 0.50 kPa)	K	NIST Webbook
Melting Point	244.40	K	Joback Method
Critical Temperature	637.66	K	Joback Method
Critical Pressure	4856.20	kPa	Joback Method
Critical Volume	0.296	m <sup>3</sup> /kmol	Joback Method
Heat of Formation (Ideal Gas)	-370.28	kJ/mol	Joback Method
Gibbs Free Energy of Formation	-195.17	kJ/mol	Joback Method
Heat of Fusion	14.71	kJ/mol	Joback Method
Heat of Vaporization	48.17	kJ/mol	Joback Method
McGowan Volume	82.190	ml/mol	McGowan Method
LogP (Octanol-Water Partition)	0.015	Crippen Method	
Water Solubility (log10ws)	0.08	Crippen Method	

## Experimental Protocols: Synthesis of (Tetrahydrofuran-3-yl)methanol

Two prominent methods for the synthesis of **(Tetrahydrofuran-3-yl)methanol** are detailed below. The first is a direct two-step reduction, and the second is a method for obtaining a specific enantiomer.

## Synthesis via Reduction of 3-Furfural or 3-Furancarboxylic Acid

This method involves a two-step reduction process. First, the aldehyde or carboxylic acid group of the furan precursor is reduced to an alcohol. Subsequently, the furan ring is hydrogenated to the tetrahydrofuran ring.<sup>[3]</sup>

### Step 1: Reduction of the Functional Group

- **Materials:** 3-Furfural or 3-Furancarboxylic Acid, Sodium Borohydride (reductive agent), a catalyst (e.g., Zirconium tetrachloride, Zinc chloride, or Iodine), and a solvent (e.g., Tetrahydrofuran (THF), ethanol, or methanol).
- **Procedure:**
  - The chosen starting material (3-furfural or 3-furancarboxylic acid) is dissolved in the selected solvent.
  - The catalyst is added to the solution.
  - Sodium borohydride is gradually added as the reducing agent.
  - The reaction mixture is stirred for 3-6 hours under mild conditions until the aldehyde or carboxyl group is fully converted to a hydroxymethyl group, yielding 3-furanmethanol.

### Step 2: Hydrogenation of the Furan Ring

- **Materials:** 3-Furanmethanol, Palladium on carbon (Pd/C) catalyst, Hydrogen gas.
- **Procedure:**
  - The 3-furanmethanol obtained from the first step is placed in a high-pressure autoclave.
  - The Pd/C catalyst is added.

- The autoclave is sealed and purged with nitrogen before introducing hydrogen gas to a pressure of 3 MPa.
- The reaction is heated to 140°C and stirred for 4 hours.
- After cooling and venting the hydrogen, the catalyst is filtered off.
- The resulting solution is purified by distillation to yield **(Tetrahydrofuran-3-yl)methanol**.<sup>[3]</sup>

## Synthesis of S-(+)-(Tetrahydrofuran-3-yl)methanol via Chiral Resolution

This protocol describes the synthesis of the enantiomerically pure S-(+) form from a racemic mixture of (±)-(Tetrahydrofuran-3-yl)methanol.<sup>[4]</sup>

- Materials: (±)-(Tetrahydrofuran-3-yl)methanol, D-(+)-10-camphorsulfonic acid, Thionyl chloride, Triethylamine, and an organic solvent.
- Procedure:
  - Preparation of the Chiral Resolving Agent: D-(+)-10-camphorsulfonic acid is reacted with thionyl chloride in an organic solvent under reflux for 2-6 hours to produce D-(+)-10-camphorsulfonyl chloride.
  - Diastereomeric Ester Formation: The racemic (±)-(Tetrahydrofuran-3-yl)methanol is reacted with the prepared D-(+)-10-camphorsulfonyl chloride and triethylamine in an organic solvent. The mixture is stirred at 25°C for 2-24 hours to form the diastereomeric tetrahydrofuran-3-methyl camphorsulfonate esters.
  - Crystallization: The resulting ester mixture is purified, and upon standing for 24-120 hours, one of the diastereomers selectively crystallizes.
  - Dissociation: The isolated crystalline diastereomer is treated with a dissociation agent to cleave the ester bond, yielding the enantiomerically pure S-(+)-(Tetrahydrofuran-3-yl)methanol.<sup>[4]</sup>

## Visualization of Synthesis Pathway

The following diagram illustrates the synthetic workflow for producing **(Tetrahydrofuran-3-yl)methanol** from 3-Furfural, as described in protocol 3.1.



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Caption: Synthesis of **(Tetrahydrofuran-3-yl)methanol** from 3-Furfural.

## Applications in Drug Development

**(Tetrahydrofuran-3-yl)methanol** is a valuable building block in medicinal chemistry. Its primary significance lies in its role as a key intermediate for the synthesis of various pharmaceutical compounds.

- **Antiviral Agents:** This compound is a crucial precursor in the synthesis of several antiviral drugs. For instance, it is used in the production of Penciclovir, a medication for treating herpes virus infections.[5]
- **Scaffold in Bioactive Molecules:** The tetrahydrofuran ring is a common structural motif found in a wide range of biologically active natural products.[6] These molecules exhibit diverse therapeutic properties, including anticancer, antimicrobial, and antifungal activities.[7] The presence of the tetrahydrofuran moiety in compounds like the annonaceous acetogenins is associated with potent anticancer effects.[7]
- **HIV Protease Inhibitors:** The tetrahydrofuran ring has been identified as a potent ligand in the design of HIV protease inhibitors. For example, the 3-(S)-tetrahydrofuranyl urethane moiety is a key component in the structure of Amprenavir, an anti-HIV drug.[8]

The utility of **(Tetrahydrofuran-3-yl)methanol** in providing access to these complex and therapeutically important molecules underscores its importance in the field of drug development.

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